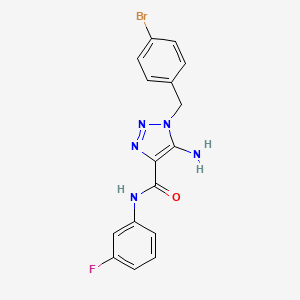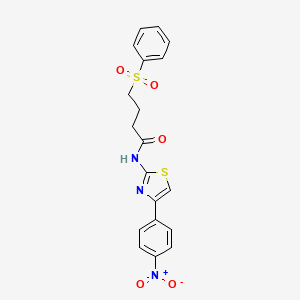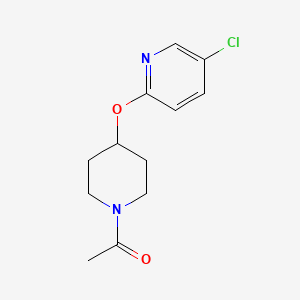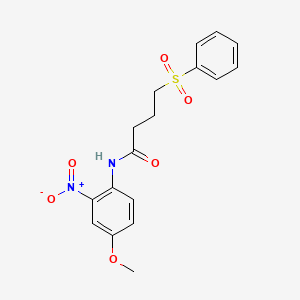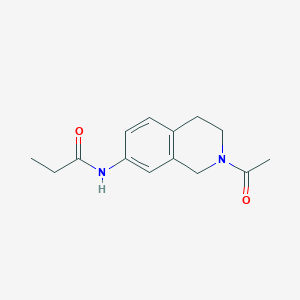
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of THIQs is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules . The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain molecules .Chemical Reactions Analysis
THIQs can act as precursors for various alkaloids displaying multifarious biological activities . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of THIQs and their derivatives can be analyzed using techniques such as melting point, boiling point, solubility in different solvents, and acidity or basicity (pKa).Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
The tetrahydroisoquinoline scaffold is a significant component in the study of neurodegenerative diseases. Compounds like F2416-0091 have been explored for their potential to modulate neurotransmitter systems, which are often disrupted in conditions such as Parkinson’s and Alzheimer’s diseases . The ability to cross the blood-brain barrier and interact with central nervous system receptors makes this class of compounds valuable in developing treatments that could alleviate symptoms or potentially slow disease progression.
Antimicrobial Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit diverse biological activities against various pathogens . F2416-0091 may contribute to the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern. Its structural features could be optimized to enhance efficacy against specific bacteria or viruses.
Cancer Therapeutics
The structural complexity and functional versatility of F2416-0091 make it a candidate for cancer research. Its ability to interact with cellular machinery could lead to the discovery of novel mechanisms of action against cancer cells, potentially resulting in targeted therapies with fewer side effects than traditional chemotherapy .
Agricultural Chemicals
Compounds with the tetrahydroisoquinoline moiety have been studied for their potential use in agriculture. F2416-0091 could serve as a lead compound for the development of new pesticides or herbicides, offering a new mode of action to combat pests and improve crop yields.
Synthetic Methodology Development
The synthesis of F2416-0091 involves complex chemical reactions that can contribute to advancements in synthetic organic chemistry. Researchers can explore new synthetic routes or improve existing methods to create this compound more efficiently, which is valuable for both academic and industrial chemists.
Signal Transduction Studies
F2416-0091’s impact on cell function and signal transduction is another area of interest. Understanding how this compound influences signaling pathways can provide insights into cellular communication mechanisms and lead to the development of drugs that can modulate these pathways for therapeutic benefit.
Environmental Science
The environmental fate and impact of chemicals like F2416-0091 are crucial for assessing ecological risks. Studies could focus on its biodegradability, persistence, and potential bioaccumulation to ensure that its use in various applications does not adversely affect the environment.
Material Science
Lastly, the unique properties of F2416-0091 could be harnessed in material science. Its incorporation into polymers or coatings could impart new functionalities, such as enhanced durability or specific interactions with other substances.
Safety And Hazards
The safety and hazards of THIQs and their derivatives can be analyzed by understanding the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
Given the broad range of applications and biological activities of THIQs, future research could focus on the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . Additionally, further exploration of the biological potential of THIQ analogs and their structural–activity relationship (SAR) could provide valuable insights .
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXWLMYYUYISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



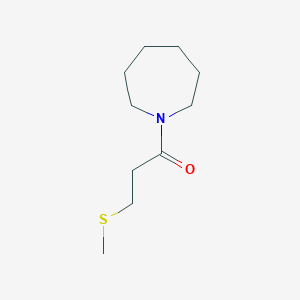
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)

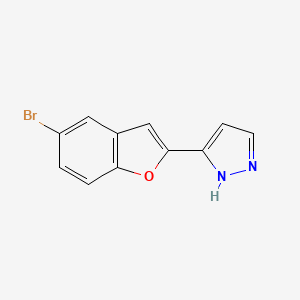
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2939415.png)

